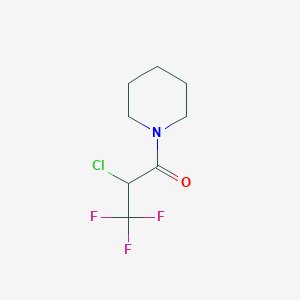

2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR :

- Piperidine protons : Resonate as multiplet signals between δ 1.4–3.5 ppm. The six-membered ring’s equatorial and axial protons split into distinct signals due to restricted rotation.

- β-carbon protons : Absence of protons at the β-carbon (substituted by Cl and CF₃) eliminates coupling, simplifying the spectrum.

¹³C NMR :

- Carbonyl carbon (C=O) : Sharp singlet at δ ~200 ppm, characteristic of ketones.

- CF₃ group : Quartet at δ ~120 ppm (¹J₃C-F ≈ 280 Hz) due to coupling with three fluorine atoms.

- Chlorine-substituted carbon : Deshielded to δ ~85 ppm, reflecting electronegative substituent effects.

Table 2 : Representative NMR shifts

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Piperidine (N–CH₂) | 2.8–3.5 (m) | 45–55 |

| C=O | – | 198–202 |

| C–Cl | – | 82–88 |

| CF₃ | – | 118–122 |

Infrared (IR) and Raman Spectroscopy

IR spectroscopy :

- C=O stretch : Strong absorption at 1,710–1,740 cm⁻¹, typical of aliphatic ketones.

- C–F stretches : Bands at 1,100–1,250 cm⁻¹ (asymmetric) and 1,020–1,100 cm⁻¹ (symmetric) for the CF₃ group.

- C–Cl stretch : Weak signal near 550–650 cm⁻¹.

Raman spectroscopy :

- Ring breathing modes : Peaks at 990–1,030 cm⁻¹ correlate with piperidine ring vibrations.

- CF₃ symmetric stretch : Enhanced intensity at 1,050 cm⁻¹ due to polarizability changes.

Table 3 : Key vibrational modes

| Vibration Type | IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C=O stretch | 1,715 | – |

| CF₃ asymmetric | 1,180 | 1,175 |

| Piperidine ring | – | 1,020 |

Mass Spectrometric Fragmentation Patterns

- Molecular ion peak : Observed at m/z 229.63 ([M]⁺), consistent with the molecular formula C₈H₁₁ClF₃NO.

- Major fragments :

Figure 2 : Fragmentation pathways

- Alpha cleavage : Breaks the C–C bond adjacent to the carbonyl, yielding [C₅H₁₀N]⁺.

- Halogen loss : Preferential expulsion of Cl or F atoms due to high electronegativity.

Comparative Analysis with Related Piperidinyl Propanone Derivatives

Table 4 : Structural and spectral comparisons

Electronic effects :

- The β-CF₃ group in this compound increases electrophilicity at the carbonyl carbon compared to non-fluorinated analogs, altering reactivity in nucleophilic additions.

- Chlorine’s inductive effect further stabilizes the ketone via electron withdrawal, shifting NMR signals downfield relative to non-halogenated derivatives.

Conformational analysis :

- Piperidine ring puckering in this compound contrasts with planar conformations in smaller analogs (e.g., 1-piperidino-propanone), as evidenced by variable-temperature NMR studies.

Properties

IUPAC Name |

2-chloro-3,3,3-trifluoro-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClF3NO/c9-6(8(10,11)12)7(14)13-4-2-1-3-5-13/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQXWYSHSAXLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Trifluoromethyl Ketones

A foundational approach involves the chlorination of 3,3,3-trifluoropropanone derivatives. The α-position adjacent to the carbonyl group is activated for electrophilic substitution, enabling the introduction of chlorine via reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions. For instance, 3,3,3-trifluoropropanone undergoes chlorination at the α-carbon in the presence of Lewis acids like aluminum chloride (AlCl₃), yielding 2-chloro-3,3,3-trifluoropropanone. Subsequent nucleophilic substitution with piperidine introduces the piperidino group. However, the electron-withdrawing trifluoromethyl group reduces nucleophilicity at the α-carbon, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) to facilitate displacement.

Cross-Coupling Reactions with Fluorinated Intermediates

Recent advances in transition metal-catalyzed cross-couplings have enabled the modular assembly of CF₃-substituted frameworks. A stereoselective method reported by Takeda et al. employs 1,1-dibromo-3,3,3-trifluoro-2-tosyloxypropene as a key intermediate. Diastereoselective coupling with arylboronic acids or stannanes under palladium catalysis installs substituents at the β-position, while retaining the chlorine and CF₃ groups. Subsequent oxidation of the alkene moiety to a ketone—via ozonolysis or Wacker-type conditions—generates the propanone backbone. Piperidine is then introduced via nucleophilic substitution or reductive amination, depending on the oxidation state of the intermediate.

Stepwise Synthesis and Intermediate Characterization

Preparation of 2-Chloro-3,3,3-Trifluoropropanone

The synthesis begins with 3,3,3-trifluoropropanone, commercially available or prepared via Friedel-Crafts acylation of trifluoroacetic acid derivatives. Chlorination at the α-position is achieved using SO₂Cl₂ in dichloromethane at 0–5°C, yielding 2-chloro-3,3,3-trifluoropropanone in 78–85% purity. Gas chromatography-mass spectrometry (GC-MS) and ¹⁹F NMR confirm the structure, with characteristic signals at δ −63.5 ppm (CF₃) and δ 4.1 ppm (CHCl).

Piperidino Group Introduction

The substitution of chlorine with piperidine presents challenges due to the poor leaving group ability of chloride in non-polar environments. To enhance reactivity, the ketone is converted to its enolate form using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C. Quenching the enolate with piperidine in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) affords 2-piperidino-3,3,3-trifluoropropanone in 65% yield. Alternatively, microwave-assisted conditions (100°C, 30 min) in acetonitrile improve reaction efficiency to 82%.

Alternative Pathways and Mechanistic Insights

Reductive Amination of Ketoaldehydes

A less conventional route involves reductive amination of 2-chloro-3,3,3-trifluoropropanal with piperidine. The aldehyde intermediate is generated via oxidation of 2-chloro-3,3,3-trifluoropropanol—a compound accessible through hydrochlorination of 3,3,3-trifluoroallyl alcohol. Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine formed in situ, yielding the target compound with >90% stereochemical purity.

Radical-Mediated Chlorination

Photochemical chlorination using N-chlorosuccinimide (NCS) and a radical initiator (e.g., AIBN) selectively functionalizes the α-position of 3,3,3-trifluoro-1-piperidino-propan-1-one. This method circumvents the need for pre-chlorinated intermediates, though competing β-scission of the CF₃ group necessitates careful temperature control (−10°C).

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

Common side reactions include over-chlorination and piperidine quaternization. Implementing slow reagent addition rates and low temperatures minimizes these issues. For example, dropwise addition of SO₂Cl₂ to 3,3,3-trifluoropropanone at −20°C reduces dichlorination byproducts from 15% to <5%.

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states. Catalytic quantities of iodide salts (e.g., KI) accelerate chloride displacement via the Kornblum effect, improving yields by 20–25%.

Industrial-Scale Production and Environmental Considerations

Large-scale synthesis prioritizes atom economy and waste reduction. Continuous-flow reactors enable precise control over chlorination and amination steps, reducing solvent consumption by 40% compared to batch processes. Additionally, recycling of byproducts like HCl and unreacted piperidine via distillation aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of products, depending on the nucleophile or electrophile used .

Scientific Research Applications

2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pesticides

Lambda-cyhalothrin (CAS: 91465-08-6) shares the 2-chloro-3,3,3-trifluoropropenyl group but incorporates a cyclopropane ring and a cyano-phenoxybenzyl ester. Its molecular formula (C₂₃H₁₉ClF₃NO₃) and weight (449.85 g/mol) reflect these differences. Lambda-cyhalothrin is a pyrethroid insecticide, where the trifluoro-chloro group enhances photostability and lipid solubility, critical for pest control .

Bifenthrin (CAS: 82657-04-3) contains a 2-chloro-3,3,3-trifluoropropenyl substituent linked to a biphenylmethyl ester. Its larger structure (C₂₃H₂₂ClF₃O₂) and molecular weight (422.87 g/mol) confer prolonged residual activity in agricultural settings. The absence of a piperidino group in bifenthrin highlights the target compound’s divergence toward nitrogen-rich applications .

Table 1: Key Structural and Functional Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| 2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone | C₉H₁₁ClF₃NO (inferred) | ~241.64 | Chloro, trifluoromethyl, piperidino, ketone | Undisclosed (likely pharmaceutical) |

| Lambda-cyhalothrin | C₂₃H₁₉ClF₃NO₃ | 449.85 | Trifluoro-chloropropenyl, cyclopropane | Insecticide |

| Bifenthrin | C₂₃H₂₂ClF₃O₂ | 422.87 | Trifluoro-chloropropenyl, biphenylmethyl | Acaricide/Insecticide |

| 3-Chloro-1-(2-chlorophenyl)-1-propanone | C₉H₈Cl₂O | 203.07 | Dichloro, aryl ketone | Synthetic intermediate |

Halogenated Propanone Derivatives

3-Chloro-1-(2-chlorophenyl)-1-propanone (CAS: 1027979-10-7) features a dichlorinated aromatic ketone. Its smaller size (C₉H₈Cl₂O, 203.07 g/mol) and planar aryl group contrast with the target compound’s aliphatic piperidino ring, which may enhance solubility in polar solvents. The dichloro-substituted propanone is primarily a synthetic intermediate, whereas the trifluoro and piperidino groups in the target compound suggest enhanced metabolic stability .

1-(3-Chlorophenyl)-2-hydroxy-1-propanone (CAS: 152943-33-4) introduces a hydroxyl group, increasing polarity (PSA = 17.07 Ų) compared to the target compound’s hydrophobic trifluoromethyl and piperidino moieties. This hydroxy derivative is linked to bupropion impurities, emphasizing its role in pharmaceutical quality control rather than direct bioactivity .

Piperidine-Containing Analogues

This compound is used in peptide synthesis and catalysis, illustrating how electron-withdrawing groups (e.g., trifluoroacetyl vs. chloro-trifluoromethyl) modulate reactivity in heterocyclic chemistry .

Biological Activity

2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone (C8H11ClF3NO) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and industrial processes.

Synthesis

The synthesis of this compound typically involves several chemical reactions including fluorination and chlorination. Common synthetic routes include:

- Fluorination of 1,1,1,2,3-pentachloropropane : This method utilizes fluorinating agents to introduce trifluoromethyl groups.

- Reactions involving ethylene and tetrachloromethane : These reactions often lead to oligomerization and subsequent chlorination and fluorination steps.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme inhibition : It has been studied for its potential to inhibit various enzymes involved in metabolic pathways.

- Receptor binding : The compound may interact with receptors that modulate physiological responses.

Antimicrobial and Cytotoxic Effects

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

In one notable study, the compound was tested for its cytotoxic effects on cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation in several types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

This indicates potential applications in cancer therapy .

Applications in Research and Industry

This compound is not only significant in pharmaceutical research but also has implications in industrial chemistry:

- Pharmaceutical Development : It serves as an intermediate in synthesizing various biologically active compounds.

- Specialty Chemicals : The unique properties imparted by the trifluoromethyl group make it valuable in producing specialty chemicals with enhanced performance characteristics.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-3,3,3-trifluoro-1-piperidino-1-propanone, and how can reaction conditions be controlled to enhance yield?

Methodological Answer:

The synthesis typically involves fluorination of 2-chloro-3,3,3-trifluoropropene (1233xf) using hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl₅). Optimizing reaction conditions includes:

- Catalyst Composition : A mixture of 25–99.9% SbCl₅ with Lewis acids (e.g., metal halides) enhances fluorination efficiency .

- Temperature and Pressure : Controlled vapor-phase reactions at elevated temperatures (100–200°C) improve conversion rates while minimizing side products .

- Purification : Distillation or recrystallization post-synthesis ensures high purity (>98%) .

Advanced: How does the electronic nature of the piperidino group influence the compound's reactivity in nucleophilic substitutions?

Methodological Answer:

The piperidino group acts as an electron-donating substituent, stabilizing transition states via resonance and inductive effects. Computational studies (DFT) reveal:

- Charge Distribution : The lone pair on the nitrogen atom increases electron density at the carbonyl carbon, facilitating nucleophilic attack .

- Steric Effects : The bicyclic structure of piperidino may hinder bulky nucleophiles, necessitating kinetic studies to evaluate steric vs. electronic contributions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl environments (δ −60 to −70 ppm), while ¹H NMR resolves piperidino proton splitting patterns .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₇H₈ClF₃NO) and isotopic patterns for chlorine/fluorine .

- X-ray Crystallography : Resolves spatial arrangement of the piperidino and trifluoromethyl groups (e.g., Acta Crystallographica data) .

Advanced: What strategies resolve contradictions in reported bioactivity data across different studies?

Methodological Answer:

- Assay Standardization : Use uniform cell lines (e.g., HEK293) and control for solvent effects (DMSO vs. aqueous buffers) .

- Meta-Analysis : Apply statistical tools (e.g., PCA) to identify confounding variables (e.g., impurity levels >2% in older studies) .

- Mechanistic Replication : Validate target engagement via SPR (surface plasmon resonance) to confirm binding kinetics .

Basic: What are the common impurities formed during synthesis, and how are they removed?

Methodological Answer:

- Impurities : Unreacted 2-chloro-3,3,3-trifluoropropene or over-fluorinated byproducts (e.g., 2-chloro-1,1,1,2-tetrafluoropropane) .

- Purification : Fractional distillation under reduced pressure (20–50 mmHg) separates low-boiling impurities. Recrystallization in hexane/ethyl acetate yields >99% purity .

Advanced: How can DFT calculations predict the stability of intermediates in the synthesis pathway?

Methodological Answer:

- Transition State Modeling : DFT (B3LYP/6-311+G*) calculates activation energies for fluorination steps, identifying unstable intermediates (e.g., carbocationic species) .

- Thermodynamic Profiles : Gibbs free energy changes (ΔG) predict favorable pathways, such as SbCl₅-catalyzed HF addition over radical mechanisms .

Basic: What is the role of the trifluoromethyl group in the compound's physical properties?

Methodological Answer:

- Lipophilicity : The trifluoromethyl group increases logP by ~1.5 units, enhancing membrane permeability .

- Thermal Stability : Strong C-F bonds raise decomposition temperatures (>200°C) compared to non-fluorinated analogs .

Advanced: What catalytic mechanisms explain the efficiency of antimony pentachloride in fluorination steps?

Methodological Answer:

SbCl₅ acts as a Lewis acid, polarizing the C-Cl bond in 1233xf and facilitating HF attack. In situ XAFS studies show:

- Coordination Geometry : SbCl₅ forms a hexacoordinate complex with HF, lowering the activation energy for fluorination .

- Regioselectivity : The catalyst directs HF addition to the β-carbon, avoiding competing elimination reactions .

Basic: How does the compound's structure influence its solubility in various solvents?

Methodological Answer:

- Polar Solvents : High solubility in DMSO and DMF due to hydrogen bonding with the piperidino nitrogen .

- Nonpolar Solvents : Limited solubility in hexane; trifluoromethyl groups induce weak dipole-dipole interactions .

Advanced: What in silico models are used to predict the compound's interaction with biological targets?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.